N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide
Overview
Description
N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide is a complex organic compound that features an adamantyl group, a phenyl group, and a methylsulfonyl group. The adamantyl group is known for its rigid and virtually stress-free structure, which contributes to the compound’s stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide involves multiple steps, starting with the preparation of the adamantyl derivative. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as iodine or other oxidants.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, and other oxidants.
Reducing Agents: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantyl ketones, while reduction can produce adamantyl alcohols.
Scientific Research Applications
N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential bioactive properties and interactions with biological molecules.
Industry: Utilized in the production of thermally stable lubricants and polymeric materials.
Mechanism of Action
The mechanism of action of N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets and pathways. The adamantyl group contributes to its stability and ability to interact with various biological molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound with a similar rigid structure.
Memantine: An adamantane derivative used as a medication for Alzheimer’s disease.
Rimantadine: Another adamantane derivative with antiviral properties.
Uniqueness
N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide is unique due to its combination of an adamantyl group with a phenylalaninamide structure, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(2-adamantyl)phenyl]-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O3S/c1-17(28(32(2,30)31)24-6-4-3-5-7-24)26(29)27-23-10-8-20(9-11-23)25-21-13-18-12-19(15-21)16-22(25)14-18/h3-11,17-19,21-22,25H,12-16H2,1-2H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQYPUKDIFWLEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2C3CC4CC(C3)CC2C4)N(C5=CC=CC=C5)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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